Daporinad, also known as FK866, is a small molecule classified as a 1-benzoylpiperidine. Its chemical structure is represented by the formula and it has a molecular weight of approximately 391.515 g/mol. Daporinad functions primarily as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis, specifically targeting nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD salvage pathway. This compound has been investigated for its potential therapeutic applications in various cancers, including melanoma and cutaneous T-cell lymphoma .
Daporinad's mechanism of action involves the inhibition of NAMPT, leading to decreased levels of NAD within cells. This reduction in NAD affects numerous biological processes, including energy metabolism and DNA repair mechanisms. The compound catalyzes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate to yield nicotinamide mononucleotide, an important intermediate in NAD biosynthesis . The chemical reaction can be summarized as follows:
Daporinad exhibits significant biological activity through its role in modulating NAD levels. By inhibiting NAMPT, it leads to reduced NAD concentrations, which can induce cytotoxic effects in cancer cells that rely heavily on NAD for survival and proliferation. The compound has demonstrated antiangiogenic properties, affecting tumor growth by disrupting the blood supply necessary for tumor sustenance . Additionally, Daporinad can trigger oxidative stress by generating reactive oxygen species (ROS) selectively in NQO1-overexpressing cancer cells, further contributing to its antitumor effects .
The specific methodologies may vary based on the desired yield and purity levels but generally adhere to standard organic synthesis techniques .
Daporinad has been primarily explored for its potential applications in oncology. Its ability to lower NAD levels makes it a candidate for treating various cancers by inducing apoptosis in malignant cells while sparing normal cells. Clinical trials have investigated its efficacy against melanoma and other hematological malignancies . Additionally, ongoing research is examining its role in metabolic disorders due to its influence on NAD metabolism.
Daporinad shares structural and functional similarities with several other compounds that also target NAD metabolism or NAMPT inhibition. Here are some notable examples:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Apoptosis Inducer 1 | C₁₈H₁₉N₃O₃ | Inhibits NAMPT | Selective for certain cancer types |
| GSK3787 | C₂₁H₂₃N₃O₄ | NAMPT inhibitor | Potent against solid tumors |
| KPT-9274 | C₂₂H₂₃N₃O₄ | Dual inhibition of NAMPT and CDK9 | Targets multiple pathways |
| FK866 | C₂₄H₂₉N₃O₂ | Inhibits NAMPT | Investigated for both anticancer and metabolic disorders |
Daporinad's uniqueness lies in its specific structural features that confer selectivity towards certain cancer cell types while minimizing toxicity to normal cells .
Daporinad, chemically known as (2E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide, represents a critical nicotinamide phosphoribosyltransferase inhibitor with significant pharmaceutical potential [21] [23]. The compound possesses a molecular formula of C24H29N3O2 and a molecular weight of 391.51 Da, featuring a complex structure that requires sophisticated synthetic approaches for its production [22] [24]. The development of efficient synthetic routes for daporinad has been essential for advancing its therapeutic applications and enabling large-scale manufacturing capabilities.
The primary synthetic pathway for daporinad follows an established route that has been adapted and optimized for various analytical purposes [19]. The synthesis begins with the reduction of the hydrochloride salt of 4-(piperidin-4-yl)butyric acid to produce the corresponding alcohol intermediate [19]. This initial step establishes the foundational piperidine-butyl chain that forms the core structural backbone of the final compound.
The synthesis of daporinad involves several critical intermediates that require careful optimization to achieve high yields and purity standards. The first key intermediate is produced through the reduction of 4-(piperidin-4-yl)butyric acid hydrochloride salt, which generates the primary alcohol compound that serves as the starting material for subsequent transformations [19]. This reduction step typically employs standard reducing agents and requires controlled reaction conditions to prevent over-reduction or side reactions.
The second major intermediate formation involves the reaction of the alcohol product with 2-furanoyl chloride in the presence of triethylamine, which creates the corresponding carboxamide derivative [19]. This acylation reaction is crucial for introducing the aromatic carbonyl functionality that is essential for the biological activity of the final compound. The reaction conditions must be carefully controlled to ensure complete conversion while minimizing the formation of unwanted byproducts.
A critical transformation in the synthetic pathway involves the Mitsunobu displacement reaction, where the alcoholic moiety is displaced with phthalimide to generate a protected amine intermediate [19]. This reaction requires precise stoichiometric control and appropriate choice of reagents to achieve high conversion rates. The use of phthalimide as a protecting group allows for selective manipulation of other functional groups in subsequent steps.
The deprotection step involves the selective liberation of the primary amine through treatment with hydrazine hydrochloride in ethanol [19]. This process must be carefully monitored to ensure complete removal of the phthalimide protecting group while maintaining the integrity of other functional groups in the molecule. The reaction conditions, including temperature, time, and reagent concentration, significantly impact the yield and purity of the resulting amine intermediate.
The final coupling step involves the amide formation between the liberated primary amine and (E)-3-(pyridin-3-yl)acrylic acid to produce daporinad [19]. This coupling reaction typically utilizes standard peptide coupling reagents and requires optimization of reaction conditions to achieve high yields. The stereochemistry of the acrylamide double bond must be carefully controlled to ensure the formation of the desired E-isomer.
| Synthetic Step | Starting Material | Reagents | Product | Key Considerations |
|---|---|---|---|---|
| Reduction | 4-(piperidin-4-yl)butyric acid HCl | Reducing agent | Primary alcohol | Control of reaction conditions |
| Acylation | Primary alcohol | 2-furanoyl chloride, triethylamine | Carboxamide derivative | Prevention of side reactions |
| Mitsunobu displacement | Alcohol intermediate | Phthalimide, Mitsunobu reagents | Protected amine | Stoichiometric control |
| Deprotection | Protected amine | Hydrazine hydrochloride, ethanol | Primary amine | Complete protecting group removal |
| Amide coupling | Primary amine | (E)-3-(pyridin-3-yl)acrylic acid | Daporinad | Stereochemical control |
Industrial production of daporinad requires scalable synthetic methods that maintain high quality standards while achieving cost-effective manufacturing [5] [6]. The development of large-scale synthesis protocols has focused on optimizing reaction conditions, improving yields, and implementing efficient purification strategies that are suitable for pharmaceutical manufacturing environments.
High-performance liquid chromatography has emerged as the primary analytical and purification technique for daporinad production [1] [6]. The compound demonstrates excellent chromatographic behavior on C18 stationary phases, allowing for efficient separation from synthetic impurities and degradation products [1]. The chromatographic method development has involved optimization of mobile phase composition, gradient conditions, and detection parameters to achieve baseline resolution of daporinad from related substances.
The purification process typically employs a combination of extraction, crystallization, and chromatographic techniques to achieve pharmaceutical-grade purity [1] [6]. Initial purification steps often involve organic extraction procedures to remove inorganic salts and polar impurities, followed by crystallization from appropriate solvent systems to improve purity and facilitate handling.
Analytical method development has established robust procedures for monitoring the synthesis and purification of daporinad [1] [6]. Liquid chromatography-quadrupole-time-of-flight mass spectrometry has proven particularly valuable for comprehensive characterization of the compound and identification of synthetic impurities [1]. The mass spectrometric fragmentation pattern of daporinad shows characteristic ions at m/z 261.20, 244.17, 140.14, 132.04, 105.03, and 104.05, which are formed through specific fragmentation pathways involving amide bond cleavage and neutral loss reactions [1].
Stability considerations during large-scale synthesis require careful control of storage conditions and handling procedures [1] [6]. The compound demonstrates stability under standard storage conditions, including short-term stability at ambient temperature, long-term stability under refrigerated conditions, and stability through multiple freeze-thaw cycles [1]. These stability characteristics are essential for maintaining product quality during manufacturing and distribution processes.
Quality control procedures for large-scale production include comprehensive testing for related substances, residual solvents, and elemental impurities [1] [6]. The analytical methods employed must be validated according to regulatory guidelines and demonstrate appropriate specificity, accuracy, precision, and robustness for routine quality control applications.
| Purification Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Organic extraction | Initial purification | Removes inorganic impurities | Limited selectivity for organics |
| Crystallization | Intermediate purification | Improves purity and handling | Requires solvent optimization |
| HPLC purification | Final purification | High resolution separation | Higher cost and complexity |
| LC-MS analysis | Quality control | Comprehensive characterization | Requires specialized equipment |
The synthesis of daporinad presents significant stereochemical challenges, particularly in controlling the geometry of the acrylamide double bond and managing any potential chiral centers that may be introduced during the synthetic process [19] [31]. The compound contains an E-configured acrylamide linkage that is essential for biological activity, requiring careful control of reaction conditions to prevent isomerization to the less active Z-isomer.
The formation of the (E)-3-(pyridin-3-yl)acrylamide moiety represents the most critical stereochemical challenge in daporinad synthesis [19] [21]. The coupling reaction between the primary amine intermediate and the acrylic acid derivative must be conducted under conditions that preserve the E-geometry of the double bond while ensuring efficient amide bond formation. Temperature control, choice of coupling reagents, and reaction time all influence the stereochemical outcome of this transformation.
Isosteric analogues of daporinad have been developed using click chemistry approaches, which provide alternative strategies for controlling stereochemistry during synthesis [31]. These methods have demonstrated the importance of stereochemical considerations in maintaining biological activity and have provided insights into structure-activity relationships that guide synthetic optimization efforts.
The piperidine ring system in daporinad does not contain stereocenters in the final product, but synthetic intermediates may introduce temporary chiral centers that require careful management [19] [21]. The stereochemical integrity of these intermediates can influence the efficiency of subsequent transformations and the overall yield of the synthetic sequence.
Analytical methods for monitoring stereochemical purity during synthesis have been developed using chromatographic techniques that can distinguish between geometric isomers [1] [6]. These methods are essential for ensuring that the desired E-isomer is obtained in high purity and that any Z-isomer contamination is minimized to acceptable levels.
The development of robust synthetic procedures that consistently deliver the correct stereochemistry has required extensive optimization of reaction conditions and careful selection of reagents [19] [31]. Temperature control, solvent selection, and reaction time have all been identified as critical parameters that influence stereochemical outcomes.
| Stereochemical Challenge | Impact | Control Strategy | Monitoring Method |
|---|---|---|---|
| E/Z isomerization | Biological activity loss | Temperature and reagent control | Chromatographic analysis |
| Chiral intermediate formation | Synthetic efficiency | Stereoselective conditions | Optical rotation measurement |
| Double bond migration | Product purity | Mild reaction conditions | Mass spectrometric analysis |
| Racemization during synthesis | Enantiomeric purity | Optimized reaction parameters | Chiral chromatography |
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